Hemorphin-7
Overview
Description
Hemorphin-7 is a naturally occurring, endogenous opioid peptide derived from the β-chain of hemoglobin. It is part of the hemorphin family, which exhibits opioid-like activity and has been identified in various tissues and bodily fluids. This compound is known for its potential therapeutic effects, including analgesia, memory enhancement, and blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemorphin-7 can be synthesized using solid-phase peptide synthesis (SPPS), specifically the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes deprotection, coupling, and cleavage steps to obtain the final peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to maintain consistency and efficacy of the peptide .
Chemical Reactions Analysis
Types of Reactions: Hemorphin-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic potential .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Major Products Formed: The major products formed from these reactions include modified hemorphin 7 analogues with improved pharmacokinetic properties and enhanced therapeutic effects .
Scientific Research Applications
Hemorphin-7 has a wide range of scientific research applications across various fields:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and structure-activity relationships.
Biology: Investigated for its role in cellular signaling, receptor binding, and enzymatic interactions.
Medicine: Explored for its potential as an analgesic, antihypertensive, and cognitive enhancer. .
Industry: Utilized in the development of peptide-based therapeutics and as a reference compound in analytical techniques
Mechanism of Action
Hemorphin-7 exerts its effects through multiple molecular targets and pathways:
Opioid Receptors: Binds to mu-opioid receptors (MOR) to produce analgesic effects.
Angiotensin-Converting Enzyme (ACE): Inhibits ACE activity, contributing to its antihypertensive properties.
Insulin-Regulated Aminopeptidase (IRAP): Interacts with IRAP, influencing cognitive functions and memory enhancement
Comparison with Similar Compounds
Hemorphin-7 is compared with other hemorphins and opioid peptides:
LVV-Hemorphin-7: A longer analogue with similar opioid activity but different receptor binding affinities.
VV-Hemorphin-7: A shorter analogue with distinct pharmacokinetic properties and therapeutic potential.
Endorphins and Enkephalins: Other endogenous opioid peptides with varying receptor specificities and physiological effects
This compound stands out due to its unique combination of opioid receptor binding, ACE inhibition, and IRAP interaction, making it a versatile compound with multiple therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54)/t27-,33+,35+,36+,37+,38+,39+,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVBIPSWDYNHN-JMJBHNTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152685-85-3 | |
Record name | Hemorphin 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152685853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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